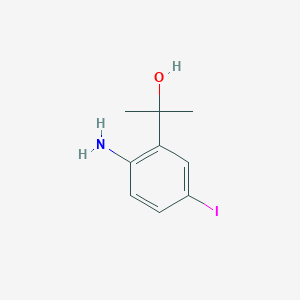

2-(2-Amino-5-iodophenyl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

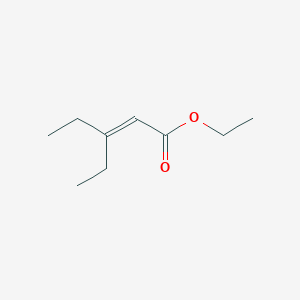

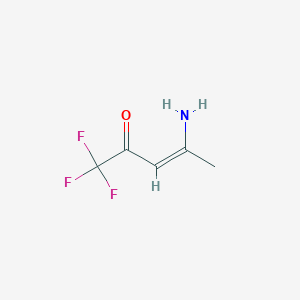

Synthesis Analysis

The synthesis of related compounds involves cascade reactions and the formation of multiple bonds in a single reaction. For instance, a novel cascade reaction has been developed to form a new N,O-containing fused tricyclic skeleton from internal alkynols and 1-(2-aminophenyl)prop-2-ynols, which results in the formation of two C-C bonds, one C-O bond, and one C-N bond . This suggests that similar synthetic strategies could potentially be applied to synthesize 2-(2-Amino-5-iodophenyl)propan-2-ol.

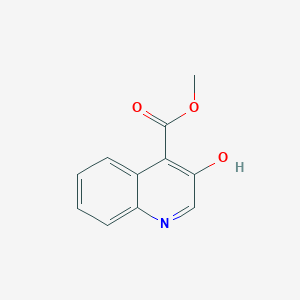

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction analysis. For example, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been reported, providing information on the conformation of the amine fragments and the crystal packing dominated by hydrogen-bonded chains or rings . This information can be useful in predicting the molecular structure and intermolecular interactions of 2-(2-Amino-5-iodophenyl)propan-2-ol.

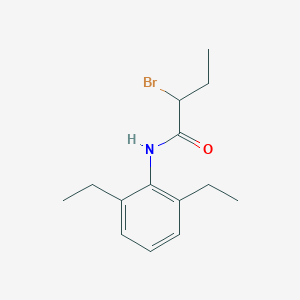

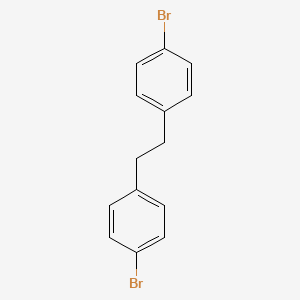

Chemical Reactions Analysis

The chemical reactions of related compounds include the formation of tricyclic skeletons and the synthesis of compounds with potential pharmacological activities. The synthesis of beta-adrenergic blocking agents with heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols has been described, and some of these compounds have shown more potency than propranolol . This indicates that 2-(2-Amino-5-iodophenyl)propan-2-ol may also undergo reactions that could enhance its pharmacological profile.

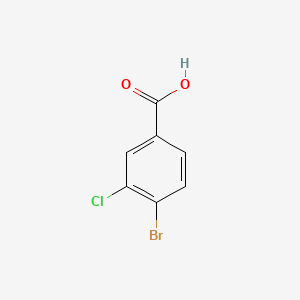

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their binding affinities to adrenoceptors and their pharmacological effects such as antiarrhythmic and hypotensive activities . The crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole and its solvate hydrate has been determined, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . These studies provide a foundation for understanding the physical and chemical properties of 2-(2-Amino-5-iodophenyl)propan-2-ol, which may also display similar properties and intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

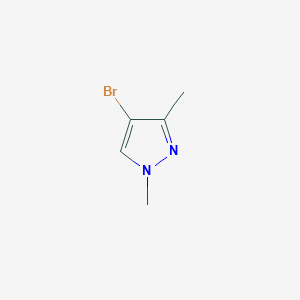

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1979) and Rzeszotarski et al. (1983) on beta-adrenoceptor blocking agents included the synthesis of compounds related to 2-(2-Amino-5-iodophenyl)propan-2-ol. These studies explored the cardioselectivity of these compounds, focusing on their affinity to beta-1 and beta-2-adrenoceptors. It was found that certain compounds showed high cardioselectivity, which is crucial for treating heart diseases and related conditions (Rzeszotarski et al., 1979) (Rzeszotarski et al., 1983).

Synthesis and Antimalarial Activity

Werbel et al. (1986) conducted a study on the synthesis of compounds including 2-(2-Amino-5-iodophenyl)propan-2-ol derivatives and evaluated their antimalarial activity. This research provided insights into the quantitative structure-activity relationships of these compounds, demonstrating significant potential in treating malaria (Werbel et al., 1986).

Corrosion Inhibition in Carbon Steel

Gao, Liang, and Wang (2007) explored the use of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, as inhibitors for carbon steel corrosion. Their findings highlighted the potential of these compounds in protecting metal surfaces, a critical aspect in industrial applications (Gao, Liang, & Wang, 2007).

Transformation in Catalytic Processes

Bernas et al. (2015) investigated the transformation of 1-(2-aminophenyl)propan-2-ol under specific conditions, using various catalysts. This research contributes to understanding how such compounds can be transformed in industrial catalytic processes (Bernas et al., 2015).

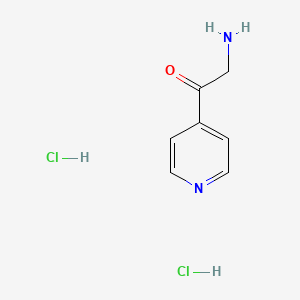

Enzymatic Synthesis of Cyclic Polyamines

Cassimjee, Marin, and Berglund (2012) explored the enzymatic generation of an amino aldehyde from corresponding amino alcohols, including 2-amino-propan-1-ol. This study is significant for the synthesis of multifunctional polycationic polyamines used in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-amino-5-iodophenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZYRQZSCYBIDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)I)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514177 |

Source

|

| Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-5-iodophenyl)propan-2-ol | |

CAS RN |

305799-73-9 |

Source

|

| Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.